molecular formula C24H22N4O5S B2881042 4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 896374-21-3

4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B2881042
CAS No.: 896374-21-3
M. Wt: 478.52
InChI Key: XLSODBAWUKIJPC-UHFFFAOYSA-N
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Description

4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the quinazolinone intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with the Benzamide Moiety: The final step involves the coupling of the sulfonamide intermediate with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

    4,4’-Dichlorobenzophenone: An organic compound with two chlorine atoms attached to a benzophenone core.

    4-Iodobenzoic Acid: An aromatic compound with an iodine atom and a carboxylic acid group attached to a benzene ring.

Uniqueness

4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its combination of a quinazolinone core and a sulfonamide group, which imparts distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c25-34(32,33)19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)31/h1-12H,13-15H2,(H,26,29)(H,27,31)(H2,25,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSODBAWUKIJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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